2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl N,N'-diphenylcarbamimidothioate
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Overview
Description
(E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE is a complex organic compound that features a pyrrolidine ring, a phenylethyl group, and a diphenylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Phenylethyl Group: This step might involve a Friedel-Crafts alkylation or similar reaction to attach the phenylethyl group to the pyrrolidine ring.
Formation of the Diphenylmethanimidamide Moiety: This could involve the reaction of an amine with a diphenylmethanone derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the phenylethyl group.
Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound might be used in the production of advanced materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism by which (E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE
- **(E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE
Uniqueness
The uniqueness of (E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE lies in its specific combination of functional groups and structural features. This might confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H23N3O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate |
InChI |
InChI=1S/C25H23N3O2S/c29-23-18-22(24(30)28(23)17-16-19-10-4-1-5-11-19)31-25(26-20-12-6-2-7-13-20)27-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,26,27) |
InChI Key |
OKTJHGUPSBPKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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